molecular formula C8H2F6O B2553290 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde CAS No. 134099-39-1

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2553290
CAS No.: 134099-39-1
M. Wt: 228.093
InChI Key: ZOHNBSLIMPIAMP-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H2F6O. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are replaced by fluorine atoms and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms and the trifluoromethyl group enhances its reactivity and ability to form stable intermediates. These properties make it a valuable tool in studying enzyme-catalyzed reactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it particularly useful in various chemical and industrial applications .

Properties

IUPAC Name

2,4,6-trifluoro-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O/c9-4-1-5(10)6(8(12,13)14)7(11)3(4)2-15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHNBSLIMPIAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C(F)(F)F)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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